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Compound of Interest

Compound Name: (-)-N6-Phenylisopropyl adenosine

Cat. No.: B15138646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(-)-N6-Phenylisopropyladenosine (L-PIA), also known as R-(-)-PIA, is a potent and highly

selective synthetic agonist for the A1 adenosine receptor. Its high affinity and selectivity have

established it as an indispensable tool in pharmacological research for elucidating the

physiological and pathophysiological roles of the A1 adenosine receptor. This technical guide

provides a comprehensive overview of L-PIA, including its chemical properties, mechanism of

action, quantitative pharmacological data, detailed experimental protocols for its

characterization, and a visualization of its primary signaling pathways. This document is

intended to serve as a valuable resource for researchers and professionals in the fields of

pharmacology, neuroscience, and drug development.

Core Compound Information
(-)-N6-Phenylisopropyladenosine is a synthetic derivative of adenosine, characterized by a

phenylisopropyl group at the N6 position of the adenine ring. This modification significantly

enhances its affinity and selectivity for the A1 adenosine receptor compared to the endogenous

ligand, adenosine.
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Property Value Reference

IUPAC Name

(2R,3R,4S,5R)-2-(6-((R)-1-

phenylpropan-2-ylamino)-9H-

purin-9-yl)-5-

(hydroxymethyl)tetrahydrofura

n-3,4-diol

N/A

Synonyms

L-PIA, R-(-)-N6-(2-

Phenylisopropyl)adenosine, R-

PIA

[1]

CAS Number 38594-96-6 [1]

Molecular Formula C₁₉H₂₃N₅O₄ [1]

Molecular Weight 385.42 g/mol [1]

Appearance White to off-white solid N/A

Solubility
Soluble in DMSO and ethanol.

Slightly soluble in water.
N/A

Storage
Store at -20°C for long-term

stability.
N/A

Pharmacological Profile
L-PIA exerts its effects primarily through the activation of the A1 adenosine receptor, a G-

protein coupled receptor (GPCR). The A1 receptor is coupled to inhibitory G-proteins (Gi/o),

leading to a cascade of intracellular events.

Mechanism of Action
Upon binding of L-PIA, the A1 adenosine receptor undergoes a conformational change, leading

to the activation of associated Gi/o proteins. The activated G-protein dissociates into its α and

βγ subunits, which then modulate the activity of various downstream effectors:

Inhibition of Adenylyl Cyclase: The primary and most well-characterized effect of A1 receptor

activation is the inhibition of adenylyl cyclase by the Gαi subunit. This leads to a decrease in
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the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Activation of Phospholipase C (PLC): The Gβγ subunits can activate phospholipase C,

leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular

calcium, while DAG activates protein kinase C (PKC).

Modulation of Ion Channels: A1 receptor activation can lead to the opening of G-protein-

coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and

reduced neuronal excitability. It can also inhibit voltage-gated calcium channels, reducing

calcium influx and neurotransmitter release.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: A1 receptor activation has

been shown to induce the phosphorylation and activation of the extracellular signal-regulated

kinases 1 and 2 (ERK1/2), which are involved in cell proliferation, differentiation, and

survival.

Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of L-PIA at the

different adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of L-PIA at Human Adenosine Receptor Subtypes

Receptor Subtype Ki (nM) Reference

A1 1.0 [2]

A2A 350 [2]

A2B >10,000 [2]

A3 15.8 [3]

Note: Ki values can vary between different studies and experimental conditions. The data

presented here are representative values from the cited literature.

Table 2: Functional Potency of L-PIA
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Assay Parameter Value (nM) Reference

Inhibition of Forskolin-

Stimulated Tyrosine

Hydroxylase Activity

IC50 17

Inhibition of cAMP

accumulation
EC50 ~1-10 N/A

Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by L-PIA through the A1

adenosine receptor.
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Caption: A1 Adenosine Receptor Signaling Cascade.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the

pharmacological properties of L-PIA.

Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of L-PIA for the A1 adenosine

receptor using a competitive binding assay with a radiolabeled antagonist, such as [³H]DPCPX.

Materials:

Cell membranes expressing the human A1 adenosine receptor (e.g., from CHO or HEK293

cells).

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂.

Radioligand: [³H]DPCPX (specific activity ~120 Ci/mmol).

Non-specific binding control: 10 µM 8-cyclopentyl-1,3-dipropylxanthine (DPCPX).

L-PIA stock solution (e.g., 10 mM in DMSO).

96-well microplates.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation fluid.

Scintillation counter.

Procedure:

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Binding

Buffer to a final protein concentration of 20-50 µ g/well .

Assay Setup: In a 96-well plate, add the following in triplicate:

Total Binding: 25 µL of [³H]DPCPX (final concentration ~1 nM) and 25 µL of Binding Buffer.

Non-specific Binding: 25 µL of [³H]DPCPX and 25 µL of 10 µM DPCPX.
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Competition: 25 µL of [³H]DPCPX and 25 µL of serially diluted L-PIA (e.g., from 1 pM to 10

µM).

Initiate Binding: Add 200 µL of the membrane suspension to each well.

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using

a cell harvester. Wash the filters three times with 5 mL of ice-cold Binding Buffer.

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count

the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the log concentration of L-PIA.

Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using

the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.
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Caption: Radioligand Binding Assay Workflow.
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cAMP Inhibition Assay
This protocol measures the functional potency of L-PIA in inhibiting adenylyl cyclase activity,

typically stimulated by forskolin.

Materials:

CHO or HEK293 cells stably expressing the human A1 adenosine receptor.

Cell culture medium (e.g., DMEM/F12).

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA,

and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX or 50 µM rolipram).

Forskolin stock solution.

L-PIA stock solution.

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

96-well cell culture plates.

Procedure:

Cell Seeding: Seed the cells into a 96-well plate at a density of 10,000-20,000 cells/well and

incubate overnight.

Pre-incubation: Aspirate the culture medium and wash the cells once with Stimulation Buffer.

Add 50 µL of Stimulation Buffer containing various concentrations of L-PIA to the appropriate

wells. Incubate for 15-30 minutes at 37°C.

Stimulation: Add 50 µL of Stimulation Buffer containing forskolin (final concentration typically

1-10 µM) to all wells except the basal control.

Incubation: Incubate the plate for 15-30 minutes at 37°C.

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to

the manufacturer's protocol for the chosen cAMP detection kit.
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Data Analysis: Plot the measured cAMP levels against the log concentration of L-PIA. Fit the

data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of

forskolin-stimulated cAMP production.

ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of L-PIA to induce the phosphorylation of ERK1/2.

Materials:

Cells expressing the A1 adenosine receptor.

Serum-free cell culture medium.

L-PIA stock solution.

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Protein assay kit (e.g., BCA).

SDS-PAGE gels and electrophoresis apparatus.

PVDF or nitrocellulose membranes.

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Imaging system.

Procedure:

Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the

cells for 4-12 hours prior to the experiment.
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Ligand Stimulation: Treat the cells with various concentrations of L-PIA for different time

points (e.g., 5, 10, 15, 30 minutes). Include an untreated control.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates.

Western Blotting:

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to

normalize for protein loading.

Data Analysis: Quantify the band intensities using densitometry software. Express the results

as the ratio of phospho-ERK1/2 to total ERK1/2.

Conclusion
(-)-N6-Phenylisopropyladenosine (L-PIA) remains a cornerstone pharmacological tool for the

investigation of A1 adenosine receptor function. Its high potency and selectivity allow for

precise interrogation of A1-mediated signaling pathways and their physiological consequences.

The data and protocols presented in this guide offer a comprehensive resource for researchers

utilizing L-PIA in their studies, facilitating experimental design, execution, and data

interpretation in the pursuit of novel therapeutic strategies targeting the adenosinergic system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

